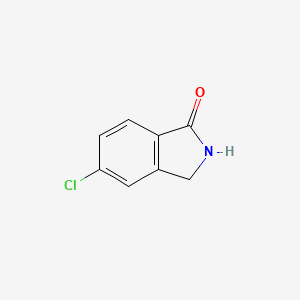

5-Chloroisoindolin-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c9-6-1-2-7-5(3-6)4-10-8(7)11/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSKBCTAXSVTOTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Cl)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80599922 | |

| Record name | 5-Chloro-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74572-29-5 | |

| Record name | 5-Chloro-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloroisoindolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Chloroisoindolin-1-one: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Emerging Significance of the Isoindolinone Scaffold

The isoindolinone core is a privileged heterocyclic motif increasingly recognized for its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals.[1] Derivatives of this scaffold have demonstrated a remarkable range of therapeutic activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1] 5-Chloroisoindolin-1-one (CAS Number: 74572-29-5), a halogenated derivative, serves as a crucial building block in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its strategic chloro-substitution provides a handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological profiles. This guide provides an in-depth technical overview of this compound, encompassing its synthesis, potential mechanism of action, and applications in drug discovery, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its application in synthetic and medicinal chemistry.

| Property | Value | Source |

| IUPAC Name | 5-chloro-2,3-dihydroisoindol-1-one | N/A |

| CAS Number | 74572-29-5 | N/A |

| Molecular Formula | C₈H₆ClNO | N/A |

| Molecular Weight | 167.59 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Boiling Point | 436.5±45.0 °C (Predicted) | N/A |

| Density | 1.362±0.06 g/cm³ (Predicted) | N/A |

| pKa | 13.58±0.20 (Predicted) | N/A |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be strategically approached through the amidation of a suitable benzoic acid derivative followed by intramolecular cyclization. The following protocol outlines a robust and reproducible method.

Conceptual Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Chloro-2-methylbenzamide

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend 4-chloro-2-methylbenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene.

-

Acyl Chloride Formation: Slowly add thionyl chloride (SOCl₂, 1.2 eq) to the suspension at room temperature. Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Removal of Excess Reagent: After completion, carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 4-chloro-2-methylbenzoyl chloride is used in the next step without further purification.

-

Amination: Dissolve the crude acyl chloride in an anhydrous aprotic solvent like DCM. Cool the solution to 0 °C in an ice bath. Bubble ammonia gas through the solution or add a solution of ammonia in an appropriate solvent (e.g., 0.5 M ammonia in 1,4-dioxane) dropwise while maintaining the temperature at 0 °C.

-

Work-up and Isolation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield 4-chloro-2-methylbenzamide, which can be purified by recrystallization if necessary.

Step 2: Synthesis of this compound

-

Bromination: Dissolve 4-chloro-2-methylbenzamide (1.0 eq) in a suitable solvent like carbon tetrachloride (CCl₄) or chlorobenzene. Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Reaction Conditions: Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical bromination. Monitor the reaction progress by TLC.

-

Intramolecular Cyclization and Isolation: Upon completion of the bromination, the in-situ generated 2-(bromomethyl)-4-chlorobenzamide undergoes spontaneous intramolecular cyclization to form this compound. After cooling, the product may precipitate out of the solution. Filter the solid and wash with a cold solvent. The filtrate can be concentrated and the residue purified by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to afford the final product.

Mechanism of Action: A Focus on PARP1 Inhibition

Recent studies have highlighted the potential of isoindolinone derivatives as potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage repair pathway.[2][3] The structural similarity between the isoindolinone scaffold and the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+), the natural substrate of PARP1, facilitates competitive inhibition at the enzyme's catalytic site.[4]

The Role of PARP1 in DNA Repair and Synthetic Lethality

PARP1 is a crucial player in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[5] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP1 leads to the accumulation of unrepaired SSBs.[4] During DNA replication, these SSBs are converted into double-strand breaks (DSBs). The inability of HR-deficient cells to repair these DSBs results in chromosomal instability and ultimately, cell death, a concept known as synthetic lethality.[4]

Proposed Binding Interaction of Isoindolinone with PARP1

The isoindolinone core is proposed to bind to the nicotinamide-binding pocket of the PARP1 catalytic domain. The interaction is stabilized by a network of hydrogen bonds and π-π stacking interactions with key amino acid residues.

Caption: Key interactions of the isoindolinone scaffold in the PARP1 active site.

Applications in Drug Discovery: A Scaffold for Anticancer Agents

The versatility of the this compound core makes it an attractive starting point for the development of a diverse range of therapeutic agents, particularly in oncology. The chloro-substituent can be readily displaced or used in cross-coupling reactions to introduce various functionalities, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Cytotoxicity of Isoindolinone Derivatives

The following table summarizes the in vitro cytotoxic activity of representative isoindolinone derivatives against various human cancer cell lines. While specific data for this compound is not extensively published, the data for related analogs underscore the potential of this chemical class.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Isoindolinone Derivative 1 | HTB-26 | Breast Cancer | 10-50 | [6] |

| Isoindolinone Derivative 2 | PC-3 | Pancreatic Cancer | 10-50 | [6] |

| Isoindolinone Derivative 3 | HepG2 | Hepatocellular Carcinoma | 10-50 | [6] |

| Isoindolinone Derivative 4 | HCT116 | Colorectal Carcinoma | 22.4 | [6] |

| Ferrocene-substituted Isoindolinone | A549 | Lung Cancer | 1.0 | N/A |

| Ferrocene-substituted Isoindolinone | MCF-7 | Breast Cancer | 1.5 | N/A |

Analytical Characterization

Robust analytical methods are essential for ensuring the purity and identity of this compound and its derivatives throughout the drug discovery and development process.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of this compound.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 4.0) and an organic modifier (e.g., acetonitrile or methanol) is recommended.[7]

-

Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[7]

-

Detection: UV detection at a wavelength where the chromophore has significant absorbance (e.g., around 230-280 nm) is appropriate.[8]

-

Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, precision, accuracy, and robustness.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methylene protons of the isoindolinone ring. The aromatic protons will exhibit splitting patterns consistent with a trisubstituted benzene ring, with their chemical shifts influenced by the electron-withdrawing chloro and carbonyl groups. The methylene protons adjacent to the nitrogen and the aromatic ring will likely appear as singlets or coupled multiplets in the range of 4-5 ppm.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon (typically downfield, >160 ppm), the aromatic carbons (in the range of 110-150 ppm), and the methylene carbon. The carbon attached to the chlorine atom will also have a characteristic chemical shift.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion and Future Perspectives

This compound represents a valuable and versatile scaffold for the discovery and development of novel therapeutic agents. Its straightforward synthesis and the potential for diverse chemical modifications make it an attractive starting point for medicinal chemistry campaigns. The emerging role of isoindolinones as PARP1 inhibitors opens up exciting avenues for the development of targeted anticancer therapies, particularly for tumors with specific DNA repair deficiencies. Further research into the synthesis of novel derivatives, elucidation of their precise mechanisms of action, and comprehensive evaluation of their pharmacological profiles will undoubtedly continue to expand the therapeutic potential of this promising chemical class.

References

- 1. Captured snapshots of PARP1 in the active state reveal the mechanics of PARP1 allostery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crystal structure-based discovery of a novel synthesized PARP1 inhibitor (OL-1) with apoptosis-inducing mechanisms in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-chloro-2,3-dihydroisoindol-1-one: Properties, Synthesis, and Applications

Abstract

5-chloro-2,3-dihydroisoindol-1-one is a halogenated heterocyclic compound built upon the isoindolinone scaffold. This scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents. The introduction of a chlorine atom at the 5-position significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate for drug discovery. While comprehensive data on the parent compound itself is limited, its structural motif is integral to a range of derivatives exhibiting potent biological activities, from diuretics to anticancer agents. This guide provides a detailed examination of the inferred physicochemical properties, plausible synthetic routes, chemical reactivity, and the critical role of the 5-chloro-2,3-dihydroisoindol-1-one core in the development of therapeutic agents.

The 5-chloro-2,3-dihydroisoindol-1-one Scaffold: A Structural Overview

The isoindolinone core consists of a fused bicyclic system where a benzene ring is fused to a five-membered γ-lactam ring. In 5-chloro-2,3-dihydroisoindol-1-one, a chlorine atom is substituted at the C5 position of the aromatic ring. This substitution is a common strategy in medicinal chemistry to enhance binding affinity to biological targets and improve pharmacokinetic profiles.

Caption: Core isoindolinone scaffold and the target molecule.

Physicochemical and Spectroscopic Profile

Direct experimental data for 5-chloro-2,3-dihydroisoindol-1-one is not extensively published. However, its properties can be reliably inferred from its structure and data from closely related analogues.

Physicochemical Properties (Inferred and Comparative)

The presence of the polar lactam group and the nonpolar chlorobenzene moiety gives the molecule an amphiphilic character. It is expected to be a crystalline solid at room temperature with poor solubility in water but good solubility in polar organic solvents like DMSO, DMF, and hot ethanol.

| Property | 5-chloro-1-indanone (Analogue) | Chlorthalidone (Derivative) | 5-chloro-2,3-dihydroisoindol-1-one (Predicted) |

| Molecular Formula | C₉H₇ClO[1][2] | C₁₄H₁₁ClN₂O₄S[3] | C₈H₆ClNO |

| Molecular Weight | 166.60 g/mol [1][2] | 338.77 g/mol [3] | 167.59 g/mol |

| Appearance | White to yellow solid[4] | White crystalline powder[3] | White to off-white crystalline solid |

| Melting Point | 93-95 °C[4] | 265-267 °C (dec.)[3] | >150 °C (Estimated) |

| Solubility | Insoluble in water | Slightly soluble in water, soluble in hot ethanol[3] | Poorly soluble in water; soluble in DMSO, alcohols |

Spectroscopic Signatures (Predicted)

-

¹H NMR: The spectrum is expected to show distinct signals for the three aromatic protons, with splitting patterns influenced by their positions relative to the chlorine and the fused ring. A singlet corresponding to the two methylene protons (C3) would appear in the aliphatic region (~4.0-4.5 ppm). A broad singlet for the N-H proton of the lactam would also be present, likely in the downfield region (~8.0-9.0 ppm).

-

¹³C NMR: Approximately 8 distinct signals are expected. Key signals would include the carbonyl carbon of the lactam (~165-170 ppm), the methylene carbon (~45-50 ppm), and six signals for the aromatic carbons, with their chemical shifts influenced by the chloro and carbonyl substituents.

-

IR Spectroscopy: Characteristic absorption bands would confirm the functional groups. A strong C=O stretch for the lactam carbonyl is expected around 1680-1700 cm⁻¹. An N-H stretch would appear as a broad band around 3200 cm⁻¹. C-Cl stretching vibrations would be observed in the fingerprint region (600-800 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.

Synthesis and Purification

A robust and common method for synthesizing isoindolinones is the reductive cyclization of a 2-acylbenzoic acid derivative or direct cyclization from a phthalide precursor. A plausible pathway to 5-chloro-2,3-dihydroisoindol-1-one starts from 4-chlorophthalic anhydride.

Caption: Proposed workflow for the synthesis of the target molecule.

Detailed Experimental Protocol (Hypothetical)

Disclaimer: This protocol is a proposed methodology based on established chemical principles and should be adapted and optimized under controlled laboratory conditions by qualified personnel.

Step 1: Synthesis of 2-Carbamoyl-4-chlorobenzoic acid

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, suspend 4-chlorophthalic anhydride (1.0 eq.) in 50 mL of toluene.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly bubble ammonia gas through the suspension or add aqueous ammonium hydroxide (1.2 eq.) dropwise while stirring vigorously.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until a thick white precipitate forms.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the crude phthalamic acid intermediate.

Step 2: Reductive Cyclization to 5-chloro-2,3-dihydroisoindol-1-one

-

To a solution of the crude intermediate (1.0 eq.) in a suitable solvent like acetic acid, add a reducing agent such as zinc dust (3.0 eq.) portion-wise.

-

Heat the reaction mixture to 80-90 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove excess zinc.

-

Neutralize the filtrate with a saturated sodium bicarbonate solution, which will cause the product to precipitate.

-

Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.

Step 3: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by flash column chromatography on silica gel.

-

Characterize the final product using NMR, IR, and Mass Spectrometry to confirm its structure and purity.

Chemical Reactivity and Derivatization

The 5-chloro-2,3-dihydroisoindol-1-one scaffold possesses several reactive sites, making it an excellent starting point for generating diverse chemical libraries.

Caption: Key sites for chemical derivatization.

-

A) N-Alkylation/Acylation: The lactam nitrogen is the most common site for modification. After deprotonation with a suitable base (e.g., NaH), the resulting anion can react with a wide variety of electrophiles, such as alkyl halides or acyl chlorides, to install diverse substituents. This is a key strategy in synthesizing analogues with modified properties.[5][6]

-

B) Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution, although it is deactivated by the chlorine atom and the carbonyl group. Reactions would likely be directed to the positions ortho and para to the lactam nitrogen, which is weakly activating.

-

C) Carbonyl Reduction: The lactam carbonyl can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding 5-chloro-2,3-dihydro-1H-isoindole.

Applications in Medicinal Chemistry

The true value of the 5-chloro-2,3-dihydroisoindol-1-one core is demonstrated by its presence in biologically active molecules.

-

Diuretics: The prominent diuretic Chlorthalidone contains a modified isoindolinone core.[3] In this molecule, the C1 position is substituted with a 2-chloro-5-sulfamoylphenyl group and a hydroxyl group, but the underlying 5-chloro-isoindolinone structure is evident. Chlorthalidone functions by inhibiting the Na⁺/Cl⁻ symporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water.[3]

-

Anticancer Agents: The broader class of chloro-substituted indole and oxindole scaffolds has been extensively explored for anticancer activity. For instance, derivatives of 5-chloro-indole-2-carboxamides have been synthesized and evaluated as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in various cancers.[7] These compounds often bind to the ATP-binding site of the kinase, inhibiting downstream signaling pathways crucial for cell proliferation.[7]

-

Anti-inflammatory and Analgesic Agents: Research into related 5-chloro-2-oxindole derivatives has led to the discovery of compounds with significant anti-inflammatory and analgesic activities, often acting as inhibitors of enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[8]

Safety and Handling

-

Hazards: Expected to be a skin, eye, and respiratory tract irritant. May cause an allergic skin reaction in sensitive individuals.

-

Personal Protective Equipment (PPE): Handle using appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

5-chloro-2,3-dihydroisoindol-1-one represents a strategically important molecular scaffold for the design and synthesis of novel therapeutic agents. Although detailed characterization of the parent molecule is sparse in the literature, its core structure is a validated component of successful drugs and promising clinical candidates. This guide has provided a comprehensive overview of its inferred properties, a viable synthetic strategy, and its key applications as evidenced by its more complex derivatives. For researchers in drug development, the 5-chloro-isoindolinone core offers a versatile and functionally rich starting point for creating next-generation therapeutics.

References

- 1. 5-Chloro-1-indanone | C9H7ClO | CID 142599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-CHLORO-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 42348-86-7 [matrix-fine-chemicals.com]

- 3. chembk.com [chembk.com]

- 4. EP0800500B1 - A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 5-[(5-Chloro-2-Oxo-2,3-Dihydro-1h-Indol-1-Yl)methyl]-1,3-Benzodioxole-4-Carboxylic Acid | C17H12ClNO5 | CID 51049646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

A Guide to the Spectroscopic Characterization of 5-Chloroisoindolin-1-one

Abstract

Introduction to 5-Chloroisoindolin-1-one

This compound is a substituted lactam built upon an isoindolinone scaffold. The presence of a chloro substituent on the aromatic ring, combined with the core lactam structure, makes it a valuable precursor for synthesizing a wide range of biologically active molecules. Accurate and unambiguous structural confirmation is the cornerstone of any chemical research or development program, for which spectroscopic methods are the most powerful tools available.

This guide details the expected spectral characteristics of this compound, providing a reliable reference for its identification.

Caption: Figure 1: Structure of this compound

The Analytical Workflow: A Multi-Technique Approach

Structural confirmation is never reliant on a single piece of data. Instead, it is a process of assembling corroborating evidence from multiple analytical techniques. The workflow described below represents a self-validating system where the outputs of NMR, IR, and MS collectively provide a high-confidence structural assignment.

Caption: Figure 2: Workflow for Spectroscopic Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential.

Experimental Protocol (¹H and ¹³C NMR)

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for clearly resolving N-H protons.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard, setting the 0 ppm reference point.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

For ¹H NMR, a standard pulse sequence with a sufficient number of scans (e.g., 16-64) is typically used.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon. A larger number of scans is required due to the low natural abundance of the ¹³C isotope.

-

Expected ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different proton environments and their neighboring protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| NH | ~8.5 - 9.5 (in DMSO-d₆) | Broad Singlet | 1H |

| Aromatic H (H7) | ~7.8 - 7.9 | Doublet (d) | 1H |

| Aromatic H (H6) | ~7.6 - 7.7 | Doublet of Doublets (dd) | 1H |

| Aromatic H (H4) | ~7.5 - 7.6 | Doublet (d) | 1H |

| Methylene CH₂ | ~4.5 - 4.7 | Singlet | 2H |

Interpretation and Causality:

-

The NH proton is expected to be significantly downfield and broad due to its acidic nature and potential for hydrogen bonding with the solvent (especially DMSO-d₆).

-

The aromatic protons will appear in the typical aromatic region (7.0-8.0 ppm). Their splitting patterns are dictated by coupling to adjacent protons. H6, being adjacent to both H7 and H4, will show a doublet of doublets. H7 and H4 will likely appear as doublets. The exact positions are influenced by the electron-withdrawing effects of the chloro and carbonyl groups.

-

The methylene (CH₂) protons are adjacent to an electron-withdrawing nitrogen atom and the aromatic system, shifting them downfield. As they have no adjacent protons, they are expected to appear as a singlet.

Expected ¹³C NMR Spectrum

The ¹³C NMR spectrum identifies all unique carbon environments in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C =O (C1) | ~168 - 172 |

| Aromatic C -Cl (C5) | ~135 - 140 |

| Aromatic Quaternary C (C7a) | ~145 - 148 |

| Aromatic Quaternary C (C3a) | ~130 - 135 |

| Aromatic C H (C4, C6, C7) | ~122 - 130 |

| Methylene C H₂ (C3) | ~45 - 50 |

Interpretation and Causality:

-

The carbonyl carbon (C1) of the lactam will have the largest chemical shift, typically appearing around 170 ppm, due to the strong deshielding effect of the double-bonded oxygen.

-

The aromatic carbons appear between ~120-150 ppm. The carbon directly attached to the chlorine atom (C5) will be influenced by halogen-induced shifts. The two quaternary carbons (C7a and C3a), which are part of the ring fusion, will not show signals in a DEPT-135 experiment, aiding in their assignment.

-

The methylene carbon (C3) is an sp³-hybridized carbon attached to nitrogen, placing its signal in the ~45-50 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol (FT-IR)

-

Sample Preparation: The spectrum can be obtained from a solid sample using either a Potassium Bromide (KBr) pellet or Attenuated Total Reflectance (ATR).

-

KBr Pellet: Mix a small amount of the compound (~1 mg) with dry KBr powder (~100 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition: Place the sample in an FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3200 - 3300 | N-H Stretch | Secondary Amide (Lactam) |

| ~3030 - 3100 | C-H Stretch (sp²) | Aromatic Ring |

| ~2850 - 2960 | C-H Stretch (sp³) | Methylene (CH₂) |

| ~1680 - 1710 | C=O Stretch | Amide I band (Lactam) |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring |

| ~1080 - 1100 | C-Cl Stretch | Aryl Chloride |

Interpretation and Causality:

-

A strong, sharp absorption peak around 1680-1710 cm⁻¹ is the most prominent feature and is characteristic of the carbonyl (C=O) stretching vibration in the five-membered lactam ring.[1][2]

-

A peak in the 3200-3300 cm⁻¹ region corresponds to the N-H stretch of the amide.[3]

-

Absorptions just above 3000 cm⁻¹ are indicative of the aromatic C-H stretches.

-

The presence of the C-Cl bond is confirmed by a stretch in the fingerprint region, typically around 1080-1100 cm⁻¹ .[4]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

Experimental Protocol (MS)

-

Sample Introduction: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) to generate the molecular ion with minimal fragmentation.

-

Analysis: Analyze the ions using a mass analyzer such as a Quadrupole or Time-of-Flight (TOF) instrument.

Expected Mass Spectrum Data

The molecular formula of this compound is C₈H₆ClNO.

| Ion | Calculated m/z |

| [M]⁺ (for ³⁵Cl) | 167.01 |

| [M+2]⁺ (for ³⁷Cl) | 169.01 |

| [M+H]⁺ (for ³⁵Cl) | 168.02 |

| [M+H+2]⁺ (for ³⁷Cl) | 170.02 |

| [M+Na]⁺ (for ³⁵Cl) | 190.00 |

| [M+Na+2]⁺ (for ³⁷Cl) | 192.00 |

Interpretation and Causality:

-

Molecular Ion Peak (M⁺): The most critical piece of information is the molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl:~75.8%, ³⁷Cl:~24.2%), the mass spectrum will exhibit a characteristic M⁺ and M+2 peak cluster in an approximate 3:1 ratio .[5][6] This is a definitive indicator of the presence of a single chlorine atom in the molecule.

-

Fragmentation: Upon fragmentation, the molecule can undergo characteristic losses. A primary fragmentation event is often the loss of a carbonyl group (CO), followed by other rearrangements.

Caption: Figure 3: A plausible fragmentation pathway for this compound.

Conclusion

The structural identity of this compound can be confidently established through a synergistic application of NMR, IR, and Mass Spectrometry. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (lactam, aryl chloride), and mass spectrometry verifies the molecular weight and elemental composition through its characteristic chlorine isotopic pattern. The collective data presented in this guide provide a robust and self-validating spectral signature for this important chemical intermediate.

References

An In-Depth Technical Guide to 5-Chloroisoindolin-1-one: A Key Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of 5-Chloro-2,3-dihydroisoindol-1-one, a halogenated heterocyclic compound of increasing interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, reactivity, and potential applications, offering field-proven insights and detailed protocols to empower your research and development endeavors.

Introduction: The Significance of the Isoindolinone Core in Medicinal Chemistry

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] Its rigid, bicyclic framework provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. The introduction of a chlorine atom at the 5-position, as in 5-Chloroisoindolin-1-one, can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making it a valuable building block in the synthesis of novel therapeutic agents.[2]

Chemical Identity and Physicochemical Properties

A clear understanding of a compound's fundamental properties is the bedrock of its successful application in research and synthesis. Below is a summary of the key identifiers and predicted physicochemical properties of this compound.

| Identifier | Value | Reference |

| IUPAC Name | 5-Chloro-2,3-dihydroisoindol-1-one | [3] |

| CAS Number | 74572-29-5 | [3] |

| PubChem CID | 19788108 | [3] |

| Molecular Formula | C₈H₆ClNO | [4] |

| Molecular Weight | 167.59 g/mol | [4] |

| Canonical SMILES | C1C2=C(C=CC(=C2)Cl)C(=O)N1 | [5] |

| Appearance | White to off-white solid | [6] |

| Boiling Point (Predicted) | 436.5 ± 45.0 °C | [6] |

| Density (Predicted) | 1.362 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | 13.58 ± 0.20 | [6] |

Synthesis and Mechanism: A Practical Approach

While specific literature detailing the synthesis of this compound is not abundant, a robust synthetic route can be devised based on established methodologies for related isoindolinone and chloro-indole compounds. The following protocol outlines a plausible and efficient two-step synthesis starting from 4-chlorophthalic anhydride.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Chlorophthalimide

-

Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-chlorophthalic anhydride (1.0 eq) and urea (1.2 eq).

-

Reaction: Heat the mixture in a sand bath or heating mantle to 180-200°C. The reactants will melt and react, releasing ammonia and carbon dioxide. Maintain this temperature for 2-3 hours until the evolution of gas ceases.

-

Work-up and Purification: Allow the reaction mixture to cool to room temperature. The solidified product is then triturated with hot water to remove any unreacted urea and other water-soluble impurities. Filter the solid, wash with cold water, and dry under vacuum to yield 4-chlorophthalimide as a white solid.

Step 2: Synthesis of this compound

-

Reactant Preparation: To a 500 mL round-bottom flask, add the synthesized 4-chlorophthalimide (1.0 eq) and glacial acetic acid (10 volumes).

-

Reaction: With vigorous stirring, add zinc dust (3.0-4.0 eq) portion-wise to the suspension. The reaction is exothermic, and the temperature should be monitored. After the initial exothermic reaction subsides, heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter to remove excess zinc dust. The filtrate is then poured into a beaker of ice-cold water, leading to the precipitation of the crude product. Filter the precipitate, wash thoroughly with water to remove acetic acid, and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture to afford this compound.

Spectroscopic Characterization

The structural elucidation of this compound can be achieved through a combination of spectroscopic techniques. Based on its structure and data from analogous compounds, the following spectral characteristics are expected:[4][7]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the methylene protons (CH₂) adjacent to the nitrogen atom. The aromatic protons will appear as a set of multiplets or distinct doublets and a doublet of doublets in the aromatic region, characteristic of a trisubstituted benzene ring. The NH proton will likely appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show a peak for the carbonyl carbon (C=O) in the downfield region. The methylene carbon will appear in the aliphatic region. The aromatic carbons will give rise to several signals in the aromatic region, with their chemical shifts influenced by the chlorine and carbonyl groups.

-

IR (Infrared) Spectroscopy: Key characteristic peaks would include a strong absorption band for the C=O stretching of the lactam ring, typically around 1680-1720 cm⁻¹. An N-H stretching band would be observed in the region of 3200-3400 cm⁻¹. C-H stretching and C=C aromatic stretching bands will also be present.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (167.59 g/mol ). A characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature.

Chemical Reactivity and Applications in Drug Discovery

This compound possesses several reactive sites that make it a versatile intermediate for the synthesis of more complex molecules.

Reactivity Profile

Caption: Key reactive sites of this compound.

-

Site A (Nitrogen Atom): The secondary amine of the lactam is nucleophilic and can undergo various reactions such as N-alkylation, N-arylation, and acylation. This allows for the introduction of diverse side chains, which is a common strategy in drug design to modulate potency and pharmacokinetic properties.

-

Site B (Aromatic Ring): The benzene ring can undergo electrophilic aromatic substitution reactions, although the presence of the electron-withdrawing chloro and carbonyl groups will influence the position and reactivity. The chlorine atom can also potentially be displaced via nucleophilic aromatic substitution under specific conditions.

-

Site C (α-Carbon): The methylene group adjacent to the carbonyl can be deprotonated with a strong base to form an enolate, which can then react with various electrophiles, allowing for functionalization at this position.

Role in Drug Development

The 5-chloroisoindolinone core is a key structural motif in the development of various therapeutic agents. Its presence can be found in compounds targeting a range of diseases. For instance, derivatives of the related 5-chloroindole scaffold have shown potent activity as EGFR inhibitors for cancer therapy and as non-nucleoside inhibitors of HIV-1 reverse transcriptase.[8][9] The isoindolinone core itself is present in drugs like Chlorthalidone, used for managing hypertension and edema.[1] The combination of the isoindolinone scaffold with a chloro-substituent provides a promising starting point for the development of new chemical entities with improved biological activity and drug-like properties.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. While a specific Material Safety Data Sheet (MSDS) is not widely available, the safety precautions for structurally similar compounds like 5-chloro-1-indanone provide a reliable guide.[6][10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

References

- 1. preprints.org [preprints.org]

- 2. researchgate.net [researchgate.net]

- 3. EP0800500B1 - A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one - Google Patents [patents.google.com]

- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. SYNTHESIS, SPECTROSCOPIC CHARACTERIZATION, X-RAY ANALYSIS OF DMSO SOLVATED 5'-CHLORO-1H,1"H- [3,3':3',3"-TERINDOL]-2'(1'H)-ONE | European Chemical Bulletin [bibliomed.org]

- 8. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide: a novel, non-nucleoside inhibitor of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. capotchem.com [capotchem.com]

Methodological & Application

Synthesis Protocol for 5-Chloroisoindolin-1-one: An Application Note for Advanced Research

Introduction: 5-Chloroisoindolin-1-one is a valuable heterocyclic scaffold that serves as a key intermediate in the discovery and development of novel therapeutic agents and functional materials. Its structure is present in a range of biologically active molecules, making its efficient synthesis a topic of significant interest to researchers in medicinal chemistry and materials science. The chloro-substitution on the isoindolinone core provides a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships and the development of new chemical entities. This application note provides a detailed, three-step synthesis protocol for this compound, commencing from the readily available starting material, 4-chloro-2-methylbenzonitrile. The described methodology is designed to be robust and scalable, providing a reliable pathway for the production of this important building block.

I. Synthetic Strategy Overview

The synthesis of this compound is accomplished through a three-step sequence, as illustrated below. The strategy involves the initial benzylic bromination of 4-chloro-2-methylbenzonitrile, followed by hydrolysis to the corresponding benzyl alcohol. The final and key step is a reductive cyclization of the resulting 4-chloro-2-(hydroxymethyl)benzonitrile to yield the target isoindolinone.

Diagram: Overall synthetic workflow for this compound.

II. Experimental Protocols

Step 1: Synthesis of 2-(Bromomethyl)-4-chlorobenzonitrile

This initial step involves a free-radical bromination at the benzylic position of 4-chloro-2-methylbenzonitrile. N-Bromosuccinimide (NBS) is employed as the bromine source, and azobisisobutyronitrile (AIBN) serves as the radical initiator. The reaction is conducted under reflux in a non-polar solvent to facilitate the desired transformation.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |

| 4-Chloro-2-methylbenzonitrile | 151.59 | 10.0 | 66.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 12.9 | 72.6 |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.54 | 3.3 |

| Carbon tetrachloride (CCl4) | 153.82 | 200 mL | - |

Procedure:

-

To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-2-methylbenzonitrile (10.0 g, 66.0 mmol), N-bromosuccinimide (12.9 g, 72.6 mmol), and carbon tetrachloride (200 mL).

-

Add azobisisobutyronitrile (AIBN) (0.54 g, 3.3 mmol) to the suspension.

-

Heat the reaction mixture to reflux (approximately 77°C) with vigorous stirring. The reaction can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).

-

After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

-

Filter the reaction mixture to remove the succinimide byproduct.

-

Wash the solid residue with a small amount of cold carbon tetrachloride.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product, 2-(bromomethyl)-4-chlorobenzonitrile, can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield a crystalline solid.

Step 2: Synthesis of 4-Chloro-2-(hydroxymethyl)benzonitrile

The benzylic bromide synthesized in the previous step is hydrolyzed to the corresponding alcohol. A mild base, sodium bicarbonate, is used to facilitate the nucleophilic substitution of the bromide by a hydroxyl group, while minimizing the potential for hydrolysis of the nitrile functionality.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |

| 2-(Bromomethyl)-4-chlorobenzonitrile | 230.49 | 13.8 | 60.0 |

| Sodium bicarbonate (NaHCO3) | 84.01 | 10.1 | 120.0 |

| Ethanol | 46.07 | 150 mL | - |

| Water | 18.02 | 50 mL | - |

Procedure:

-

In a 500 mL round-bottom flask, dissolve the crude 2-(bromomethyl)-4-chlorobenzonitrile (13.8 g, 60.0 mmol) in ethanol (150 mL).

-

Add a solution of sodium bicarbonate (10.1 g, 120.0 mmol) in water (50 mL) to the flask.

-

Heat the reaction mixture to reflux with stirring for 2-3 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Add water (100 mL) to the residue and extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4-chloro-2-(hydroxymethyl)benzonitrile.

-

The product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 3: Synthesis of this compound

The final step is the reductive cyclization of 4-chloro-2-(hydroxymethyl)benzonitrile. Catalytic hydrogenation using Raney Nickel is an effective method for the reduction of the nitrile group to a primary amine, which then undergoes spontaneous intramolecular cyclization with the adjacent hydroxymethyl group to form the stable lactam ring of the isoindolinone.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |

| 4-Chloro-2-(hydroxymethyl)benzonitrile | 167.59 | 8.4 | 50.0 |

| Raney Nickel (slurry in water) | - | ~4.2 g | - |

| Methanol | 32.04 | 200 mL | - |

| Hydrogen gas (H2) | 2.02 | - | - |

Procedure:

-

To a hydrogenation vessel, add 4-chloro-2-(hydroxymethyl)benzonitrile (8.4 g, 50.0 mmol) and methanol (200 mL).

-

Carefully add the Raney Nickel slurry (~4.2 g, 50% w/w) to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). Caution: Raney Nickel is pyrophoric and must be handled with care.

-

Seal the hydrogenation vessel and purge it several times with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by monitoring hydrogen uptake or by TLC analysis of aliquots. The reaction is typically complete within 12-24 hours.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: The Celite pad should be kept wet with solvent to prevent the catalyst from igniting upon exposure to air.

-

Wash the filter cake with methanol.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to afford the final product as a solid.

III. Mechanistic Insights

The three-step synthesis relies on well-established and understood reaction mechanisms in organic chemistry.

Diagram: Simplified mechanistic pathways for the synthesis of this compound.

-

Step 1 (Benzylic Bromination): This reaction proceeds via a free-radical chain mechanism. The initiator, AIBN, decomposes upon heating to generate radicals, which abstract a hydrogen atom from the methyl group of the starting material. The resulting benzylic radical is stabilized by resonance with the aromatic ring. This radical then reacts with NBS to form the brominated product and a bromine radical, which continues the chain reaction.

-

Step 2 (Hydrolysis): The hydrolysis of the benzylic bromide is a nucleophilic substitution reaction, likely proceeding through an SN2 mechanism. The bicarbonate ion acts as a nucleophile, attacking the electrophilic carbon atom bearing the bromine atom, leading to the displacement of the bromide ion and the formation of the alcohol.

-

Step 3 (Reductive Cyclization): The catalytic hydrogenation of the nitrile group over Raney Nickel involves the addition of hydrogen across the carbon-nitrogen triple bond to form a primary amine. This amine, being in close proximity to the hydroxymethyl group on the same aromatic ring, undergoes a rapid and spontaneous intramolecular condensation reaction to form the thermodynamically stable five-membered lactam ring of the isoindolinone, with the elimination of a molecule of water. Raney nickel is a well-established catalyst for the reduction of nitriles to amines.[1][2]

IV. Safety and Handling

-

4-Chloro-2-methylbenzonitrile, 2-(Bromomethyl)-4-chlorobenzonitrile, and this compound: These compounds should be handled in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

N-Bromosuccinimide (NBS): NBS is a corrosive solid and a lachrymator. Handle with care in a fume hood.

-

Azobisisobutyronitrile (AIBN): AIBN is a flammable solid and can decompose violently upon heating. Store in a cool place and handle with caution.

-

Carbon tetrachloride (CCl4): CCl4 is a toxic and carcinogenic solvent. Its use should be minimized, and all handling must be performed in a certified chemical fume hood.

-

Raney Nickel: Raney Nickel is a pyrophoric catalyst and may ignite spontaneously in air, especially when dry. It should always be handled as a slurry in water or another solvent. Ensure that all equipment used with Raney Nickel is properly grounded. After the reaction, the catalyst should be carefully quenched and disposed of according to institutional safety guidelines.

-

Hydrogen Gas: Hydrogen is a highly flammable gas. All hydrogenation reactions should be conducted in a well-ventilated area, away from ignition sources, and using appropriate high-pressure equipment.

V. References

-

Smolecule. (n.d.). Buy 4-Bromo-2-chlorobenzonitrile | 154607-01-9. Retrieved from Smolecule website.

-

Mebane, R. C., et al. (2001). Transfer hydrogenolysis of aromatic alcohols using Raney catalysts and 2-propanol. Applied Catalysis A: General, 212(1-2), 203-210.

-

ChemicalBook. (n.d.). 4-Bromo-2-chlorobenzonitrile synthesis. Retrieved from ChemicalBook website.

-

Raney Nickel Reductions-Part I. (n.d.). Journal of the Indian Chemical Society.

-

Yamamoto, T., et al. (2014). Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis. RSC Advances, 4(94), 52296-52299.

-

Wikipedia. (2023, December 27). Raney nickel. In Wikipedia.

-

Google Patents. (n.d.). CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.

-

ChemicalBook. (n.d.). 2-Chlorobenzonitrile synthesis. Retrieved from ChemicalBook website.

-

Master Organic Chemistry. (2011, September 30). Reagent Friday: Raney Nickel.

-

Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information.

-

Organic Syntheses. (n.d.). Hydrogen.

-

Google Patents. (n.d.). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.

-

Google Patents. (n.d.). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.

-

Bakac, A. (n.d.). Iron(II) Catalysis in Oxidation of Hydrocarbons with Ozone in Acetonitrile. OSTI.GOV.

-

BenchChem. (n.d.). 4-hydroxy-3,5-dimethylbenzonitrile to 4-Hydroxy-3,5-dimethylbenzoic Acid.

-

ResearchGate. (n.d.). Aromatic hydrogenation of benzyl alcohol and its derivatives using compressed CO2/water as the solvent | Request PDF.

-

ResearchGate. (n.d.). A New Synthetic Route Toward o-Chlorobenzonitrile.

References

HPLC and LCMS methods for 5-Chloroisoindolin-1-one analysis

An In-Depth Technical Guide to the HPLC and LC-MS Analysis of 5-Chloroisoindolin-1-one

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a substituted isoindolinone, a class of heterocyclic compounds recognized for their versatile roles as synthetic intermediates in medicinal chemistry and materials science.[1][2] The isoindolinone scaffold is a core structural motif in various biologically active molecules.[3][4] Consequently, the precise and reliable quantification of this compound is critical for ensuring the quality of starting materials, monitoring reaction progress, and characterizing final products in pharmaceutical development and chemical research.

This application note provides comprehensive, field-proven protocols for the analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The HPLC-UV method serves as a robust and accessible technique for routine quantification and purity assessments, while the LC-MS/MS method offers superior sensitivity and selectivity, making it ideal for trace-level detection and confirmation.

The methodologies herein are designed to be self-validating, grounded in established analytical principles, and compliant with industry standards, such as those outlined by the International Conference on Harmonisation (ICH).[5][6]

Analyte Characteristics: this compound

A thorough understanding of the analyte's physicochemical properties is the foundation of rational method development.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties Table:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 5-chloro-2,3-dihydroisoindol-1-one | [1] |

| CAS Number | 74572-29-5 | [1][7] |

| Molecular Formula | C₈H₆ClNO | [7] |

| Molecular Weight | 167.59 g/mol | [7] |

| Appearance | White to off-white solid | [8] |

| Predicted pKa | 13.58 ± 0.20 | [8] |

| Predicted Boiling Point | 436.5 ± 45.0 °C |[8] |

Causality Behind Experimental Choices: The presence of the aromatic ring and carbonyl group suggests strong UV absorbance, making HPLC-UV a suitable detection method. The nitrogen atom in the lactam ring is a site for protonation, making the molecule amenable to positive mode electrospray ionization (ESI) for LC-MS analysis.

Sample and Standard Preparation Protocol

Accurate preparation of standards and samples is paramount for reliable quantification. High-purity solvents and calibrated equipment should be used throughout.

Materials:

-

This compound reference standard (>98% purity)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Deionized water (>18 MΩ·cm)

-

Formic acid (LC-MS grade)

-

Volumetric flasks (Class A)

-

Adjustable micropipettes (calibrated)

-

Analytical balance

-

Vortex mixer and sonicator

-

Syringe filters (0.22 µm, PTFE or nylon)

Protocol Steps:

-

Primary Stock Solution (1 mg/mL):

-

Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL Class A volumetric flask.

-

Record the exact weight.

-

Add approximately 7 mL of methanol and sonicate for 5-10 minutes to ensure complete dissolution.

-

Allow the solution to return to room temperature.

-

Dilute to the mark with methanol and mix thoroughly by inverting the flask 15-20 times.

-

This stock solution should be stored at 2-8°C and protected from light.

-

-

Intermediate Stock Solution (100 µg/mL):

-

Pipette 1.0 mL of the 1 mg/mL primary stock solution into a 10 mL volumetric flask.

-

Dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water.

-

Mix thoroughly.

-

-

Working Standard and Sample Preparation:

-

For HPLC/LC-MS Calibration Curve: Prepare a series of working standards by performing serial dilutions of the 100 µg/mL intermediate stock solution. A typical range might be 0.1 µg/mL to 25 µg/mL. The diluent should be the initial mobile phase composition to ensure good peak shape.

-

For Unknown Samples: Dissolve the sample in a suitable solvent (e.g., methanol) to an estimated concentration within the calibration range.[9] If particulates are present, filter the final solution through a 0.22 µm syringe filter before transferring to an autosampler vial.[9]

-

Trustworthiness: Using Class A volumetric glassware and a calibrated analytical balance ensures the accuracy of the stock solution concentration, which is the foundation for all subsequent quantitative measurements. Filtering samples prevents column clogging and instrument downtime.[9][10]

HPLC-UV Method for Quantification

This method is designed for robust, routine analysis, such as quality control assays for purity and content uniformity.

Workflow Diagram:

Caption: HPLC-UV analysis workflow for this compound.

Instrumental Conditions

| Parameter | Recommended Setting | Rationale |

| HPLC System | Agilent 1260, Waters Alliance, or equivalent | Standard quaternary or binary pump system with autosampler and UV detector. |

| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the aromatic structure of the analyte.[6] |

| Mobile Phase A | 0.1% Formic Acid in Water | The acid suppresses the ionization of residual silanols on the column, improving peak shape.[11] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength and low UV cutoff.[11] |

| Elution Mode | Isocratic: 40% B | An isocratic elution is simpler, more robust, and faster for a relatively pure sample. A gradient may be needed for complex mixtures. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance of speed and efficiency. |

| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Injection Vol. | 10 µL | A typical injection volume to avoid column overloading while ensuring adequate sensitivity. |

| UV Detector | Diode Array (DAD) or Variable Wavelength (VWD) | |

| Detection λ | 230 nm | This wavelength is selected to be near the UV absorbance maximum for the isoindolinone chromophore, maximizing signal response. |

| Run Time | 10 minutes | Sufficient time to elute the analyte and any common impurities without wasting instrument time. |

HPLC Protocol

-

System Equilibration: Purge all mobile phase lines and then equilibrate the column with the mobile phase (60:40 A:B) for at least 30 minutes or until a stable baseline is achieved.

-

Sequence Setup: Create a sequence in the chromatography data system (CDS) software. Include blank injections (mobile phase) to confirm system cleanliness, followed by the calibration standards in increasing order of concentration, and then the unknown samples.

-

Execution: Run the sequence. Monitor the system pressure for stability.

-

Data Processing:

-

Identify the peak for this compound based on its retention time from the standard injections.

-

Integrate the peak area for all standards and samples.

-

Generate a linear regression calibration curve by plotting peak area versus concentration for the standards. The curve should have a correlation coefficient (r²) ≥ 0.999.

-

Calculate the concentration of the unknown samples using the calibration curve equation.

-

Method Validation Summary

The developed method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[5][12][13]

| Validation Parameter | Typical Acceptance Criteria | Purpose |

| Specificity | Peak is pure and free from interference from blank/placebo. | Ensures the signal is only from the analyte. |

| Linearity & Range | r² ≥ 0.999 over a range (e.g., 0.1-25 µg/mL). | Confirms a direct proportional response to concentration. |

| Accuracy | 98.0% - 102.0% recovery of spiked samples.[12] | Measures the closeness of the test results to the true value. |

| Precision (Repeatability) | RSD ≤ 2.0% for six replicate injections. | Measures the method's consistency under the same conditions. |

| Intermediate Precision | RSD ≤ 2.0% across different days/analysts. | Assesses the method's reproducibility under typical lab variations. |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. | The lowest concentration that can be reliably quantified. |

| Robustness | No significant change in results with small variations in flow rate, temperature, mobile phase composition. | Demonstrates the method's reliability during normal use. |

LC-MS/MS Method for High-Sensitivity Analysis

This method provides superior selectivity and sensitivity, making it the gold standard for bioanalytical studies, impurity profiling, or any application requiring trace-level quantification.

Logical Workflow:

Caption: Logical flow from UHPLC separation to tandem MS detection.

Instrumental Conditions

| Parameter | Recommended Setting | Rationale |

| LC System | Waters ACQUITY UPLC, Agilent 1290, or equivalent | UPLC/UHPLC systems provide higher efficiency and resolution, ideal for complex matrices and fast analysis. |

| Column | C18, 2.1 x 50 mm, 1.7 µm | A shorter column with smaller particles allows for faster run times and sharper peaks, enhancing MS sensitivity. |

| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile modifier compatible with ESI-MS that aids in protonation.[11] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | As above. |

| Elution Mode | Gradient: 10% B to 95% B in 3 min | A gradient ensures efficient elution of the analyte while cleaning the column of more retained components. |

| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, compatible with standard ESI sources. |

| Column Temp. | 40 °C | Higher temperature reduces mobile phase viscosity and can improve peak shape. |

| Injection Vol. | 5 µL | Smaller injection volumes are used to prevent overloading the smaller column and the MS source. |

| MS System | Triple Quadrupole (e.g., Sciex API 4000, Waters Xevo TQ-S) | Required for quantitative Multiple Reaction Monitoring (MRM) experiments. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for polar small molecules.[11] Positive mode targets the protonated molecule [M+H]⁺. |

Mass Spectrometer Parameters

The following parameters must be optimized by infusing a standard solution of this compound directly into the mass spectrometer.

| Parameter | Typical Value |

| Capillary Voltage | +4500 V |

| Source Temperature | 500 °C |

| Curtain Gas (CUR) | 30 psi |

| Ion Source Gas 1 (GS1) | 50 psi |

| Ion Source Gas 2 (GS2) | 50 psi |

| Collision Gas (CAD) | Medium |

| MRM Transitions | See table below |

MRM Transition Details: The precursor ion is the protonated molecule [M+H]⁺. For C₈H₆ClNO, the monoisotopic mass is 167.01. The precursor ion will have an m/z of 168.0 . Product ions are generated by collision-induced dissociation (CID) in the collision cell.

| Transition | Precursor Ion (m/z) | Product Ion (m/z) | Function | Rationale |

| Quantifier | 168.0 | 133.0 | Quantitative | Loss of chlorine (Cl, mass ~35). A common and stable fragment. |

| Qualifier | 168.0 | 104.0 | Confirmatory | Further fragmentation, possibly loss of CO and Cl. Used to confirm identity. |

LC-MS/MS Protocol

-

Method Development: Optimize MS parameters (as above) and LC gradient to ensure the analyte elutes in a region with minimal matrix suppression.[14]

-

System Suitability: Before running the sequence, inject a mid-level standard multiple times to ensure system performance (retention time stability, peak area RSD < 15%).

-

Sequence Execution: Run blanks, calibration standards, and samples. Include quality control (QC) samples at low, medium, and high concentrations throughout the run to monitor accuracy and precision.[15]

-

Data Processing:

-

Use the instrument's quantitative software to integrate the peak area for the quantifier MRM transition.

-

Confirm the presence of the qualifier transition at the same retention time with an acceptable ion ratio.

-

Generate a calibration curve and calculate unknown concentrations as described for the HPLC method. The curve is often fitted with a weighted (1/x or 1/x²) linear regression.

-

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust, reliable, and validated approaches for the analysis of this compound. The HPLC method is well-suited for routine quality control in a manufacturing or research environment, offering simplicity and accuracy. For applications demanding higher sensitivity and selectivity, such as pharmacokinetic studies or trace impurity analysis, the LC-MS/MS method is the superior choice. Proper implementation of these protocols, combined with adherence to good laboratory practices, will ensure high-quality, reproducible data essential for drug development and scientific research.

References

- 1. This compound [synhet.com]

- 2. jocpr.com [jocpr.com]

- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pharmtech.com [pharmtech.com]

- 6. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. This compound CAS#: 74572-29-5 [m.chemicalbook.com]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. biocompare.com [biocompare.com]

- 11. uab.edu [uab.edu]

- 12. researchgate.net [researchgate.net]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. tecan.com [tecan.com]

- 15. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application of 5-Chloroisoindolin-1-one Derivatives in Cancer Research: A Guide for Drug Development Professionals

The landscape of oncology is continually evolving, with a significant focus on targeted therapies that exploit specific vulnerabilities of cancer cells. Within this paradigm, the isoindolinone scaffold has emerged as a privileged structure in the design of novel anti-cancer agents. While 5-Chloroisoindolin-1-one itself is not extensively documented as a standalone therapeutic, its core structure serves as a critical building block for a promising class of targeted cancer drugs, most notably Poly(ADP-ribose) polymerase (PARP) inhibitors. This guide provides an in-depth exploration of the application of this compound derivatives in cancer research, detailing their mechanism of action, synthetic considerations, and comprehensive protocols for their evaluation.

The Isoindolinone Core: A Versatile Scaffold in Oncology

The isoindolinone framework is a bicyclic lactam that has garnered significant attention in medicinal chemistry due to its presence in various biologically active natural products and synthetic compounds. Its rigid structure and amenability to chemical modification make it an ideal starting point for the development of potent and selective inhibitors of various cancer-related targets.[1]

Recent research has highlighted the potential of isoindolinone derivatives as inhibitors of key players in cancer progression, including Cyclin-dependent kinases (CDKs) and, most prominently, PARP enzymes.[2] The structural resemblance of the isoindolinone scaffold to the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+), a crucial cofactor for PARP, facilitates competitive inhibition at the enzyme's catalytic site.[3][4] This mimicry is a cornerstone of their therapeutic potential.

Mechanism of Action: Inducing Synthetic Lethality through PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central to the DNA damage response (DDR) pathway. They are responsible for detecting and signaling single-strand DNA breaks (SSBs), initiating their repair.[5] In cancer cells with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, the inhibition of PARP leads to a state of "synthetic lethality."[6]

When PARP is inhibited, unrepaired SSBs accumulate and are converted into more lethal double-strand breaks (DSBs) during DNA replication. In healthy cells, these DSBs can be efficiently repaired through the homologous recombination (HR) pathway. However, in cancer cells with a compromised HR pathway (e.g., BRCA-mutated cancers), the accumulation of DSBs leads to genomic instability and ultimately, cell death.[6] Furthermore, some PARP inhibitors can "trap" the PARP enzyme on the DNA, creating a toxic protein-DNA complex that further enhances their cytotoxic effect.[3]

The incorporation of a chlorine atom at the 5-position of the isoindolinone core can modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, potentially enhancing its binding affinity to the PARP active site and improving its pharmacokinetic profile.

Signaling and Experimental Workflow Diagrams

To visually conceptualize the mechanism of action and the experimental workflow for evaluating these compounds, the following diagrams are provided.

Caption: PARP Inhibition in HR-Deficient Cancer Cells.

Caption: Evaluation of this compound Derivatives.

Synthesis and Characterization

The synthesis of this compound derivatives can be achieved through various established synthetic routes. A common approach involves the cyclization of substituted o-toluamides or the reaction of o-phthalaldehydes with amines. For the synthesis of 5-chloro substituted analogs, starting materials containing the chloro-substituent on the benzene ring are utilized.

Exemplary Synthetic Protocol (Conceptual):

A plausible synthetic route to a 5-chloro-isoindolinone derivative could involve the reaction of methyl 2-formyl-5-chlorobenzoate with a primary amine, followed by an intramolecular amidation.[7]

-

Reaction Setup: In a round-bottom flask, dissolve methyl 2-formyl-5-chlorobenzoate (1 equivalent) in a suitable solvent such as methanol.

-

Amine Addition: Add the desired primary amine (1.1 equivalents) to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature for a specified period (e.g., 24 hours) to allow for imine formation.

-

Reduction: Add a reducing agent, such as sodium borohydride (NaBH4), portion-wise to the reaction mixture and continue stirring until the reduction is complete (monitored by TLC).

-

Cyclization: Upon completion of the reduction, the reaction mixture is heated to reflux to induce intramolecular amidation and formation of the isoindolinone ring.

-

Work-up and Purification: After cooling, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography to yield the desired 5-chloro-isoindolin-1-one derivative.

Note: This is a generalized protocol and specific reaction conditions, including solvent, temperature, and reaction times, must be optimized for each specific derivative.

In Vitro Evaluation Protocols

The following section details step-by-step protocols for the in vitro evaluation of novel this compound derivatives as potential PARP inhibitors.

Protocol 1: Cell Viability Assay (AlamarBlue Assay)

This assay assesses the anti-proliferative activity of the test compounds.[4]

Materials:

-

Cancer cell lines (e.g., BRCA1-mutant MDA-MB-436, BRCA2-mutant Capan-1)

-

Complete cell culture medium

-

96-well black, clear-bottom plates

-

This compound derivative stock solution (in DMSO)

-

Temozolomide (optional, for combination studies)

-

AlamarBlue reagent

-

Fluorescence microplate reader

Procedure:

-